molecular formula C12H16O3 B3053604 Propyl 4-ethoxybenzoate CAS No. 5468-99-5

Propyl 4-ethoxybenzoate

Cat. No. B3053604
CAS RN: 5468-99-5
M. Wt: 208.25 g/mol
InChI Key: UBFURIBAHZENPU-UHFFFAOYSA-N
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Description

Propyl 4-ethoxybenzoate, also known as Propylparaben, is a compound that belongs to a group called parabens . Parabens are commonly used as preservatives in cosmetics, skin care products, food, and beverages . They show strong antimicrobial activity against a wide range of microorganisms .


Synthesis Analysis

Parabens are manufactured by the esterification of 4-hydroxybenzoic acid with the corresponding alcohol . These reactions take place under thermodynamic control . The synthesis of this compound might involve similar processes.


Molecular Structure Analysis

The molecular formula of this compound is C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da .

Scientific Research Applications

1. Antimicrobial and Antitubercular Activities

The compound derived from lichen Ramalina leiodea, which includes 4-ethoxybenzoic acid derivatives, demonstrated significant antimicrobial and antitubercular activities. Semi-synthetic analogues of these compounds showed moderate activity against various microbial strains, and some showed better antimycobacterial activity than streptomycin against M. tuberculosis, suggesting potential use in treating tuberculosis and other infections (Tatipamula & Vedula, 2019).

2. Influence on Testicular Function and Fertility

A study on Propyl gallate, a related phenolic antioxidant, indicated its potential reproductive toxicant properties. It was found to induce testicular dysfunction in Leydig and Sertoli cells, disrupt mitochondrial function and calcium homeostasis, and alter gene expression related to testis functions. This suggests caution in its use due to potential impacts on male fertility (Ham et al., 2019).

3. Flotation Collector in Mineral Processing

Propyl gallate has been studied as a flotation collector for scheelite, a mineral. Its chemisorption onto scheelite surfaces forms a five-member ring, showing superior collecting ability over other compounds. This application in mineral processing suggests potential industrial uses in mining and mineral extraction (Lyu et al., 2019).

4. Environmental Impact and Toxicity

Propylparaben, similar to Propyl 4-ethoxybenzoate, raises concerns due to its possible endocrine-disrupting activities. Studies have shown its presence in various environmental samples, indicating its widespread use and potential environmental impact. This highlights the need for understanding its long-term effects on human health and the environment (Yu et al., 2021).

5. Optical Applications

Experimental investigations on propyl para-hydroxybenzoate (similar to this compound) indicate its potential in optical applications. Its properties like absorption wavelength, optical parameters, and non-linear optical characteristics suggest its use in electronics and photonics (Kumar et al., 2021).

Safety and Hazards

Propyl 4-ethoxybenzoate may form combustible dust concentrations in air . It is harmful to aquatic life with long-lasting effects . It is also known or suspected to be an endocrine disruptor .

properties

IUPAC Name

propyl 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-9-15-12(13)10-5-7-11(8-6-10)14-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFURIBAHZENPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278568
Record name propyl 4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5468-99-5
Record name NSC15694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC8243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propyl 4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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